molecular formula C13H16FNO4S B7557115 2-[Cyclopropylmethyl-(5-fluoro-2-methylphenyl)sulfonylamino]acetic acid

2-[Cyclopropylmethyl-(5-fluoro-2-methylphenyl)sulfonylamino]acetic acid

Cat. No. B7557115
M. Wt: 301.34 g/mol
InChI Key: UZFRIBHPPYZCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Cyclopropylmethyl-(5-fluoro-2-methylphenyl)sulfonylamino]acetic acid, also known as CFM-2, is a chemical compound that has generated significant interest in the scientific community due to its potential therapeutic applications. CFM-2 belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to possess anti-inflammatory and analgesic properties.

Mechanism of Action

2-[Cyclopropylmethyl-(5-fluoro-2-methylphenyl)sulfonylamino]acetic acid works by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting the production of prostaglandins, 2-[Cyclopropylmethyl-(5-fluoro-2-methylphenyl)sulfonylamino]acetic acid reduces inflammation and pain.
Biochemical and Physiological Effects:
2-[Cyclopropylmethyl-(5-fluoro-2-methylphenyl)sulfonylamino]acetic acid has been found to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also decreases the expression of COX-2, which is upregulated during inflammation. 2-[Cyclopropylmethyl-(5-fluoro-2-methylphenyl)sulfonylamino]acetic acid has been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in inflammation and cancer.

Advantages and Limitations for Lab Experiments

2-[Cyclopropylmethyl-(5-fluoro-2-methylphenyl)sulfonylamino]acetic acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action, making it a useful tool for studying the role of prostaglandins in inflammation and pain. However, 2-[Cyclopropylmethyl-(5-fluoro-2-methylphenyl)sulfonylamino]acetic acid also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its therapeutic efficacy.

Future Directions

There are several future directions for research on 2-[Cyclopropylmethyl-(5-fluoro-2-methylphenyl)sulfonylamino]acetic acid. One area of interest is the potential use of 2-[Cyclopropylmethyl-(5-fluoro-2-methylphenyl)sulfonylamino]acetic acid in cancer therapy. 2-[Cyclopropylmethyl-(5-fluoro-2-methylphenyl)sulfonylamino]acetic acid has been shown to inhibit the growth of cancer cells, and further research is needed to determine its efficacy in vivo. Another area of interest is the development of more potent and selective COX inhibitors. 2-[Cyclopropylmethyl-(5-fluoro-2-methylphenyl)sulfonylamino]acetic acid has been found to inhibit both COX-1 and COX-2, which can lead to unwanted side effects. Finally, the development of new formulations of 2-[Cyclopropylmethyl-(5-fluoro-2-methylphenyl)sulfonylamino]acetic acid with improved solubility and pharmacokinetic properties could enhance its therapeutic potential.
In conclusion, 2-[Cyclopropylmethyl-(5-fluoro-2-methylphenyl)sulfonylamino]acetic acid is a promising chemical compound with potential therapeutic applications in various diseases. Its anti-inflammatory and analgesic properties, as well as its ability to inhibit the growth of cancer cells, make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and to develop more potent and selective COX inhibitors.

Synthesis Methods

The synthesis of 2-[Cyclopropylmethyl-(5-fluoro-2-methylphenyl)sulfonylamino]acetic acid involves the reaction of 5-fluoro-2-methylbenzenesulfonyl chloride with cyclopropylmethylamine followed by the reaction with chloroacetic acid. The resulting product is then purified by column chromatography to obtain 2-[Cyclopropylmethyl-(5-fluoro-2-methylphenyl)sulfonylamino]acetic acid in its pure form.

Scientific Research Applications

2-[Cyclopropylmethyl-(5-fluoro-2-methylphenyl)sulfonylamino]acetic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and osteoarthritis. 2-[Cyclopropylmethyl-(5-fluoro-2-methylphenyl)sulfonylamino]acetic acid has also been shown to inhibit the growth of cancer cells, suggesting its potential use in cancer therapy.

properties

IUPAC Name

2-[cyclopropylmethyl-(5-fluoro-2-methylphenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c1-9-2-5-11(14)6-12(9)20(18,19)15(8-13(16)17)7-10-3-4-10/h2,5-6,10H,3-4,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFRIBHPPYZCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)N(CC2CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Cyclopropylmethyl-(5-fluoro-2-methylphenyl)sulfonylamino]acetic acid

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